molecular formula C23H29N3OS B6015118 2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

Cat. No. B6015118
M. Wt: 395.6 g/mol
InChI Key: JHZXMMNRKQEAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It binds to the serotonin and dopamine transporters, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This results in increased activation of the dopaminergic and serotonergic systems, leading to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to an increase in metabolism. It also causes the release of glucose and fatty acids into the bloodstream, providing the body with energy. BZP has been found to have anti-inflammatory and antimicrobial properties, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and its mechanism of action is well understood. Additionally, it has a relatively short half-life, allowing for precise control over the duration of its effects. However, BZP also has limitations for lab experiments. It is a psychoactive drug that can have significant effects on behavior and cognition, making it difficult to control for these variables in experiments. It also has potential side effects that must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on BZP. One area of interest is its potential therapeutic applications. Further studies are needed to determine the efficacy of BZP as a treatment for inflammatory and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of new synthetic analogs of BZP with improved therapeutic properties and reduced side effects. Finally, research is needed to better understand the long-term effects of BZP use on the brain and body, particularly with regards to its potential for addiction and dependence.

Synthesis Methods

BZP can be synthesized by the reaction of 1-benzothiazol-2-ylmethylpiperazine with 3-phenylpropanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified by recrystallization to obtain pure BZP.

Scientific Research Applications

BZP has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that BZP has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. It has also been found to have antimicrobial properties and can be used to treat bacterial infections. Additionally, BZP has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c27-16-12-20-17-25(18-23-24-21-10-4-5-11-22(21)28-23)14-15-26(20)13-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,20,27H,6,9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZXMMNRKQEAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=NC3=CC=CC=C3S2)CCO)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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